molecular formula C19H24N4 B2455894 N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-32-7

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2455894
CAS RN: 890628-32-7
M. Wt: 308.429
InChI Key: MKLSMACKXOIWOQ-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains a pyrazolo[1,5-a]pyrimidine core. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. The compound also has phenyl and propyl substituents, which could influence its physical and chemical properties .

Scientific Research Applications

Chemical Synthesis and Modification

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is part of a broader class of compounds that have been explored for their potential in synthesizing complex molecular structures with diverse biological activities. For example, research on enaminones has shown their utility as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities. These compounds are synthesized through reactions with active methylene compounds and aliphatic amines, leading to derivatives with significant cytotoxic effects against cancer cell lines and inhibitory effects on microbial growth (Riyadh, 2011).

Pharmacological Activity

The pharmacological exploration of pyrazolo[1,5-a]pyrimidin derivatives has identified compounds with inhibitory activity against specific enzymes, such as cyclic GMP phosphodiesterases. These enzymes are crucial in various physiological processes, and inhibitors can have therapeutic applications, including the treatment of hypertension (Dumaitre & Dodic, 1996). Furthermore, modifications of the pyrazolo[1,5-a]pyrimidin structure have led to new potent and selective antagonists of human A3 adenosine receptors, showing promise in counteracting neurotoxicity and offering insights into receptor affinity and selectivity through molecular modeling studies (Squarcialupi et al., 2013).

Anticancer and Anti-inflammatory Applications

The investigation into pyrazolo[1,5-a]pyrimidin derivatives has also identified compounds with moderate anticancer activity. Such research is vital for developing new therapeutic agents against various cancers, leveraging the unique structural features of these compounds for targeted activity (Lu Jiu-fu et al., 2015). Additionally, novel classes of nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed from pyrazolo[1,5-a]pyrimidin-7-ones, showing significant anti-inflammatory properties without the ulcerogenic activity associated with traditional NSAIDs (Auzzi et al., 1983).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as anti-inflammatory agents, with their activity attributed to their inhibitory response against certain vital inflammatory mediators .

Future Directions

Given the interest in pyrazolo[1,5-a]pyrimidines for their diverse biological activities, this compound could be a subject of future research. Studies could focus on its synthesis, characterization, and evaluation for potential biological activities .

properties

IUPAC Name

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-8-16-11-18(20-12-14(2)3)23-19(22-16)17(13-21-23)15-9-6-5-7-10-15/h5-7,9-11,13-14,20H,4,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLSMACKXOIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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